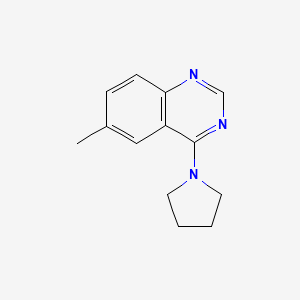
6-Methyl-4-pyrrolidin-1-ylquinazoline
Description
6-Methyl-4-pyrrolidin-1-ylquinazoline is a quinazoline derivative featuring a methyl group at the 6-position and a pyrrolidine substituent at the 4-position of the quinazoline core. The pyrrolidine moiety contributes to basicity and hydrogen-bonding capacity, while the methyl group enhances lipophilicity, influencing solubility and membrane permeability.
Properties
IUPAC Name |
6-methyl-4-pyrrolidin-1-ylquinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3/c1-10-4-5-12-11(8-10)13(15-9-14-12)16-6-2-3-7-16/h4-5,8-9H,2-3,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZRJNBWAAFLODW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=CN=C2N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
- Core Heterocycles : Quinazolines (two nitrogen atoms) vs. pyrazolopyrimidines (three nitrogens) or indoles (one nitrogen) . Core structure impacts aromaticity and electronic properties.
- Substituent Effects: Pyrrolidine (5-membered ring) vs. Thioether linkages in ’s compound enhance rigidity and redox sensitivity .
Physicochemical Properties
Lipophilicity, solubility, and molecular weight critically influence bioavailability:
Key Observations :
- The methyl group in this compound increases lipophilicity compared to unsubstituted quinazolines.
- Piperazine-substituted indoles () may exhibit higher aqueous solubility due to the basic piperazine nitrogen .
Pharmacological and Functional Implications
While direct activity data are unavailable, structural analogs suggest:
- Kinase Inhibition : Quinazolines often target ATP-binding pockets in kinases. Pyrrolidine’s flexibility may enhance binding vs. rigid triazoles in .
- Metabolic Stability : Pyrrolidine’s smaller ring size may reduce metabolic degradation compared to piperazine derivatives () .
- Multi-Target Potential: Compounds like those in with triazole/thioether motifs may exhibit dual enzymatic inhibition .
Stability and Reactivity
- This compound : Pyrrolidine’s ring strain may increase susceptibility to ring-opening under acidic conditions.
- Pyrazolopyrimidines () : Isomerization under thermal or acidic conditions (e.g., 7→6) highlights conformational instability .
- Thioether-containing compounds () : Prone to oxidation, forming sulfoxides/sulfones, which could alter activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


